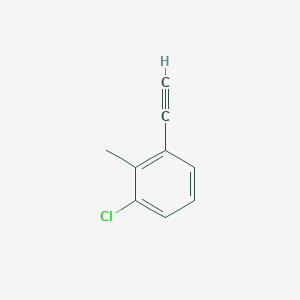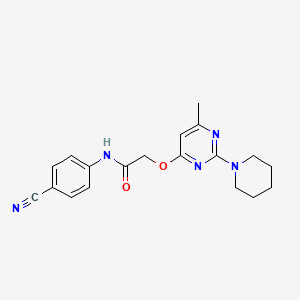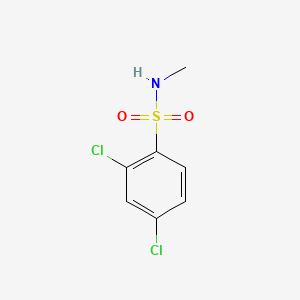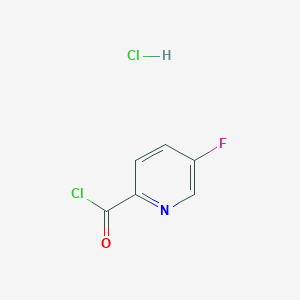
5-Fluoropyridine-2-carbonyl chloride hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoropyridine-2-carbonyl chloride hydrochloride is a chemical compound with the CAS Number: 2059971-46-7 . It has a molecular weight of 196.01 .
Molecular Structure Analysis
The IUPAC name for this compound is 5-fluoro-2-pyridinecarbonyl chloride . The Inchi Code is 1S/C6H3ClFNO/c7-6(10)5-2-1-4(8)3-9-5/h1-3H , which provides a standard way to encode the compound’s structure.Physical and Chemical Properties Analysis
This compound has a melting point of 135-137 degrees Celsius . It’s worth noting that the physical form of this compound is a powder .Aplicaciones Científicas De Investigación
Creating Structural Manifolds from Common Precursors
A study by Schlosser and Bobbio (2002) illustrates the transformation of halopyridines through basicity gradient-driven isomerization, showcasing the precursor's utility in synthesizing 4-pyridinecarboxylic acids and 4-iodopyridines. This process highlights the compound's role in generating diverse structural derivatives for potential applications in pharmaceuticals and agrochemicals (Schlosser & Bobbio, 2002).
Enhancing Fluoroalkyl Group Addition
Tang and Dolbier (2015) discuss an efficient Cu-catalyzed atom transfer radical addition process utilizing fluoroalkylsulfonyl chlorides. This method demonstrates the ability to add fluoroalkyl groups to electron-deficient alkenes under photochemical conditions, signifying the compound's applicability in modifying molecular structures with fluoroalkyl groups for enhanced physical and chemical properties (Tang & Dolbier, 2015).
Monomeric Triorganotin(IV) Fluorides Synthesis
Research by Nádvorník, Novák, and Bareš (2004) outlines the synthesis and characterization of triorganotin(IV) fluorides, revealing their potential in fluorination reactions. The study emphasizes the compound's significance in organometallic chemistry, particularly for applications requiring specific fluorination techniques (Nádvorník, Novák, & Bareš, 2004).
Investigating Nucleophilic Substitution Rates
An investigation by Schlosser and Rausis (2005) into the reactivity of fluoro- and chloropyridines toward sodium ethoxide offers insights into the kinetic aspects of nucleophilic aromatic substitutions. This research underscores the compound's utility in studying reaction mechanisms and rates, pivotal for designing more efficient synthetic pathways (Schlosser & Rausis, 2005).
Fluorination of Carbon-Hydrogen Bonds
A pioneering work by Hull, Anani, and Sanford (2006) describes a novel Pd-catalyzed method for the fluorination of carbon-hydrogen bonds, marking a significant advancement in the selective introduction of fluorine into organic molecules. The method's efficiency and selectivity highlight the compound's role in facilitating novel fluorination reactions, crucial for the development of new pharmaceuticals and materials (Hull, Anani, & Sanford, 2006).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-fluoropyridine-2-carbonyl chloride;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO.ClH/c7-6(10)5-2-1-4(8)3-9-5;/h1-3H;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJDTULTOPUVNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)C(=O)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-phenyl-N-(pyridin-2-ylmethyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2654988.png)
![2-ethoxy-6-{(E)-[(3-methylphenyl)imino]methyl}phenol](/img/structure/B2654990.png)
![8-(4-Chlorophenyl)-13-methyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2654991.png)

![2-(4-{[3-(2-furyl)-1H-pyrazol-5-yl]carbonyl}piperazin-1-yl)pyrimidine](/img/structure/B2654993.png)


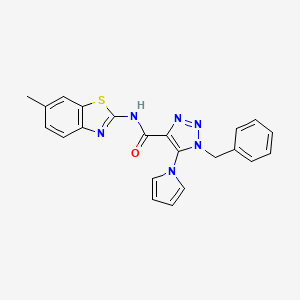
![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3-methylbenzamide](/img/structure/B2655002.png)
